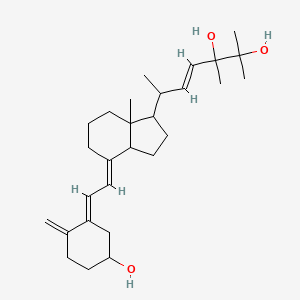

24, 25-Dihydroxy VD2

Description

BenchChem offers high-quality 24, 25-Dihydroxy VD2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 24, 25-Dihydroxy VD2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H44O3 |

|---|---|

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |

InChI |

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11+ |

InChI Key |

BPEQZNMKGFTMQE-YXACAVFMSA-N |

Isomeric SMILES |

CC(/C=C/C(C)(C(C)(C)O)O)C1CCC\2C1(CCC/C2=C\C=C\3/CC(CCC3=C)O)C |

Canonical SMILES |

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Synonyms |

24,25-dihydroxyergocalciferol 24,25-dihydroxyvitamin D2 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer 24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of 24,25-Dihydroxyvitamin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant metabolite of vitamin D2, traditionally viewed as a product of the vitamin D inactivation pathway. However, emerging scientific evidence challenges this perspective, suggesting that 24,25(OH)₂D₂ possesses distinct biological functions, particularly in the realms of bone and cartilage homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂'s biological role, with a focus on its synthesis, metabolism, molecular mechanisms, and potential therapeutic applications. This document is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Introduction

Vitamin D metabolism is a complex process essential for maintaining calcium and phosphate homeostasis and ensuring proper bone health. The two primary forms of vitamin D are D₂ (ergocalciferol) and D₃ (cholecalciferol). While vitamin D₃ is synthesized in the skin upon exposure to ultraviolet B radiation, vitamin D₂ is primarily obtained from dietary sources such as fortified foods and plants.[1] Both forms are biologically inactive and require two hydroxylation steps to become active. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form. The second hydroxylation, occurring mainly in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D).

The catabolism of vitamin D metabolites is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[2] This mitochondrial enzyme hydroxylates both 25(OH)D and 1,25(OH)₂D at the C-24 position, initiating their degradation.[3] The product of 25-hydroxyvitamin D₂ hydroxylation by CYP24A1 is 24,25-dihydroxyvitamin D₂. While historically considered an inactive byproduct destined for excretion, a growing body of research indicates that 24,25(OH)₂D₂ may have specific biological activities, particularly in cartilage development and bone fracture healing.

Synthesis and Metabolism of 24,25-Dihydroxyvitamin D₂

The synthesis of 24,25(OH)₂D₂ is a critical step in the catabolic cascade of vitamin D₂.

The Role of CYP24A1

The cytochrome P450 enzyme CYP24A1 is the key enzyme responsible for the 24-hydroxylation of vitamin D metabolites.[3] It is a mitochondrial inner membrane protein that catalyzes the conversion of 25(OH)D₂ to 24,25(OH)₂D₂.[4][5] The expression of CYP24A1 is tightly regulated, primarily induced by 1,25(OH)₂D₃, creating a negative feedback loop to control the levels of the active vitamin D hormone.[6]

Kinetic Parameters of CYP24A1

The catalytic efficiency of CYP24A1 for vitamin D₂ metabolites is a crucial factor in determining their circulating levels and biological activity. While comprehensive kinetic data for 24,25(OH)₂D₂ is still emerging, studies comparing the metabolism of D₂ and D₃ metabolites by human CYP24A1 provide valuable insights.

| Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | k_cat_/K_m_ (min⁻¹µM⁻¹) | Reference |

| 25(OH)D₃ | 0.34 | 12 | 35.3 | [7] |

| 1,25(OH)₂D₃ | 0.21 | 22 | 104.8 | [7] |

| 25(OH)D₂ | Similar to 25(OH)D₃ | - | Similar to 25(OH)D₃ | [4] |

| 1,25(OH)₂D₂ | - | - | ~50% of 1,25(OH)₂D₃ | [4] |

Table 1: Kinetic parameters of human CYP24A1 for various vitamin D metabolites. The catalytic efficiency (k_cat_/K_m_) for the initial hydroxylation of 25(OH)D₂ is similar to that of 25(OH)D₃, suggesting comparable rates of inactivation at low substrate concentrations.[4] In contrast, the catalytic efficiency for 1,25(OH)₂D₂ is approximately half that of 1,25(OH)₂D₃, indicating a potentially lower rate of inactivation for the active form of vitamin D₂.[4]

Biological Functions and Molecular Mechanisms

Recent research has begun to uncover specific biological roles for 24,25(OH)₂D₂, moving beyond its classification as a mere catabolite.

Role in Bone Fracture Healing

A significant body of evidence points to a crucial role for 24,25(OH)₂D₃ in the process of endochondral ossification during bone fracture repair. Studies using Cyp24a1-null mice, which cannot produce 24,25(OH)₂D₃, have demonstrated impaired callus formation and reduced stiffness of the healing bone.[8][9][10] This defect can be rescued by the administration of exogenous 24,25(OH)₂D₃.[8][9]

The molecular mechanism underlying this effect involves a specific signaling pathway initiated by the binding of 24,25(OH)₂D₃ to its effector molecule, FAM57B2 (also known as TLCD3B2).[8][9][10] FAM57B2 is a transmembrane protein that, upon binding to 24,25(OH)₂D₃, functions as a lactosylceramide synthase, producing lactosylceramide (LacCer).[8][9][11] LacCer then acts as a second messenger to promote chondrocyte maturation and optimize endochondral ossification within the fracture callus.[8][9][11]

Signaling Pathway in Bone Fracture Healing

Caption: Signaling pathway of 24,25(OH)₂D₂ in bone fracture healing.

Effects on Chondrocytes and Cartilage Homeostasis

In addition to its role in fracture healing, 24,25(OH)₂D₃ has been shown to directly influence chondrocyte differentiation and matrix metabolism. Studies on resting zone chondrocytes have demonstrated that treatment with 24,25-(OH)₂D₃ induces their differentiation into a phenotype responsive to 1,25-(OH)₂D₃, which is characteristic of growth zone chondrocytes.[12] This suggests a role for 24,25(OH)₂D in regulating the maturation of cartilage cells.

Furthermore, 24,25(OH)₂D₃ has been shown to modulate the activity of matrix metalloproteinases (MMPs) in chondrocytes. It can cause a dose-dependent increase in neutral metalloproteinase activity in resting zone chondrocytes, which is involved in the turnover of the cartilage matrix.[11] In the context of inflammation, 24,25(OH)₂D₃ has demonstrated protective effects against cartilage damage by modulating the expression of key matrix components.

| Treatment | Concentration (M) | Effect on Chondrocytes | Reference |

| 24R,25(OH)₂D₃ | 10⁻⁹ - 10⁻⁷ | Dose-dependent decrease in IL-1β-induced MMP-13 levels. | [13] |

| 24R,25(OH)₂D₃ | 10⁻⁹ - 10⁻⁷ | Dose-dependent increase in aggrecan (Acan) mRNA levels in the presence of IL-1β. | [13] |

| 24R,25(OH)₂D₃ | 10⁻⁹ - 10⁻⁷ | Dose-dependent increase in collagen type II (Col2a1) mRNA levels in the presence of IL-1β. | [13] |

Table 2: Dose-dependent effects of 24R,25(OH)₂D₃ on rat articular chondrocytes treated with IL-1β.[13]

Experimental Protocols

Quantitative Analysis of 24,25-Dihydroxyvitamin D₂ by LC-MS/MS

Objective: To accurately quantify the concentration of 24,25(OH)₂D₂ and other vitamin D metabolites in serum or plasma.

Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the measurement of vitamin D metabolites due to its high specificity and sensitivity.[7]

Workflow Diagram:

Caption: Workflow for the quantitative analysis of 24,25(OH)₂D₂.

Detailed Protocol:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard (e.g., deuterated 24,25(OH)₂D₃).

-

Precipitate proteins by adding acetonitrile.

-

Perform solid-phase extraction (SPE) to isolate the vitamin D metabolites.[14]

-

-

Derivatization (Optional but Recommended for Low Concentrations):

-

Liquid Chromatography:

-

Inject the derivatized sample into an ultra-high-performance liquid chromatography (UHPLC) system.

-

Separate the metabolites using a C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol with a small percentage of formic acid).[15]

-

-

Mass Spectrometry:

-

Data Analysis:

-

Calculate the concentration of 24,25(OH)₂D₂ by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

In Vitro Chondrocyte Differentiation Assay

Objective: To assess the effect of 24,25(OH)₂D₂ on the differentiation of chondrocytes.

Methodology: Primary chondrocytes or mesenchymal stem cells are cultured in a 3D environment (e.g., pellet culture or hydrogel) and treated with 24,25(OH)₂D₂. Differentiation is assessed by measuring the expression of chondrogenic markers.[5][8][17]

Key Chondrogenic Markers:

-

Aggrecan (ACAN): A major proteoglycan in the cartilage extracellular matrix.[1][18]

-

Collagen Type II (COL2A1): The primary collagen type in hyaline cartilage.[1][18]

-

SOX9: A key transcription factor for chondrogenesis.[5]

Experimental Workflow:

Caption: Experimental workflow for assessing chondrocyte differentiation.

Detailed Protocol:

-

Cell Culture:

-

Isolate primary chondrocytes from articular cartilage or mesenchymal stem cells from a suitable source (e.g., bone marrow).

-

Establish a 3D culture system, such as micromass pellet culture, to promote a chondrocytic phenotype.

-

-

Treatment:

-

Treat the cell cultures with varying concentrations of 24,25(OH)₂D₂ (e.g., 10⁻¹⁰ to 10⁻⁷ M) for a specified duration (e.g., 7-21 days).

-

Include appropriate vehicle controls.

-

-

Analysis:

-

Gene Expression: Extract RNA from the cell pellets and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ACAN, COL2A1, and SOX9.

-

Protein Expression: Fix, embed, and section the pellets for immunohistochemical staining of aggrecan and collagen type II.

-

Matrix Production: Quantify the amount of sulfated glycosaminoglycans (a major component of aggrecan) in the cell pellets using a biochemical assay (e.g., dimethylmethylene blue assay).

-

Conclusion and Future Directions

The accumulating evidence strongly suggests that 24,25-dihydroxyvitamin D₂ is not merely an inactive catabolite but a secosteroid with distinct biological functions, particularly in the skeletal system. Its role in promoting endochondral ossification during fracture healing via the FAM57B2/lactosylceramide pathway presents a novel therapeutic target for enhancing bone repair. Furthermore, its influence on chondrocyte differentiation and matrix metabolism highlights its potential in the context of cartilage health and diseases such as osteoarthritis.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Receptor Identification and Characterization: While FAM57B2 has been identified as an effector molecule, a comprehensive characterization of its binding affinity and specificity for 24,25(OH)₂D₂ is needed. The existence of other potential receptors for 24,25(OH)₂D₂ should also be explored.

-

Comparative Efficacy of D₂ and D₃ Metabolites: A direct and quantitative comparison of the biological activities of 24,25(OH)₂D₂ and 24,25(OH)₂D₃ is essential to understand any potential differences in their therapeutic efficacy.

-

Translational Studies: Preclinical studies in larger animal models are necessary to validate the therapeutic potential of 24,25(OH)₂D₂ in fracture healing and cartilage repair before considering clinical trials in humans.

-

Development of Selective Analogs: The synthesis of specific and potent analogs of 24,25(OH)₂D₂ could lead to the development of novel therapeutics with enhanced efficacy and reduced off-target effects.

References

- 1. Studies on type II collagen and aggrecan production in human articular chondrocytes in vitro and effects of transforming growth factor-beta and interleukin-1beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. promocell.com [promocell.com]

- 3. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Expression of Chondrogenic Potential Markers in Cultured Chondrocytes from the Human Knee Joint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Vitamin D Inhibits Activities of Metalloproteinase-9/-13 in Articular Cartilage In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metalloproteinase activity in growth plate chondrocyte cultures is regulated by 1,25-(OH)(2)D(3) and 24,25-(OH)(2)D(3) and mediated through protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Convenient and Sensitive Measurement of Lactosylceramide Synthase Activity Using Deuterated Glucosylceramide and Mass Spectrometry [mdpi.com]

- 17. Chondrogenic Differentiation of Human/Mouse Mesenchymal Stem Cells: R&D Systems [rndsystems.com]

- 18. gmpc-akademie.de [gmpc-akademie.de]

The Synthesis of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D2 (ergocalciferol) is a crucial secosteroid in human physiology, primarily obtained from dietary sources. Its biological activity is contingent on a series of hydroxylation events. While the activation pathway to 1,25-dihydroxyvitamin D2 is well-documented, the catabolic and alternative metabolic pathways are of significant interest for understanding vitamin D homeostasis and developing novel therapeutics. This technical guide provides an in-depth overview of the synthesis pathway of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a key metabolite in the vitamin D2 metabolic cascade.

The Core Synthesis Pathway

The synthesis of 24,25-dihydroxyvitamin D2 is a two-step enzymatic process. The initial step involves the conversion of dietary vitamin D2 to 25-hydroxyvitamin D2 (25(OH)D₂), followed by a subsequent hydroxylation at the C24 position.

-

25-Hydroxylation of Vitamin D2: Upon absorption, vitamin D2 is transported to the liver, where it undergoes hydroxylation at the 25th carbon position. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP2R1 , located in the endoplasmic reticulum. The product of this reaction is 25-hydroxyvitamin D2 (25(OH)D₂), the major circulating form of vitamin D2.[1]

-

24-Hydroxylation of 25-Hydroxyvitamin D2: The subsequent and defining step in the formation of 24,25(OH)₂D₂ is the hydroxylation of 25(OH)D₂ at the 24th position. This reaction is catalyzed by the mitochondrial cytochrome P450 enzyme CYP24A1 , also known as 25-hydroxyvitamin D 24-hydroxylase.[2][3] This enzyme is a key regulator of vitamin D metabolism, as it can also hydroxylate the active form, 1,25-dihydroxyvitamin D2, leading to its inactivation. The product of this specific reaction is 24,25-dihydroxyvitamin D2.[2]

Signaling Pathway Diagram

Caption: Synthesis pathway of 24,25-dihydroxyvitamin D2.

Quantitative Data

The enzymatic activity of CYP24A1 is crucial in determining the levels of various vitamin D metabolites. While specific kinetic parameters for the 24-hydroxylation of 25(OH)D₂ are not extensively reported in dedicated tables, studies have established a key comparative aspect of its metabolism. The catalytic efficiency (kcat/Km) of human CYP24A1 for the initial hydroxylation of 25(OH)D₂ is similar to that for 25-hydroxyvitamin D3 (25(OH)D₃), suggesting comparable rates of inactivation at low substrate concentrations.[2]

| Enzyme | Substrate | Km | kcat | kcat/Km | Organism | Reference |

| Human CYP24A1 | 25(OH)D₂ | N/A | N/A | Similar to 25(OH)D₃ | Human | [2] |

| Human CYP24A1 | 1,25(OH)₂D₃ | N/A | N/A | ~2x that of 1,25(OH)₂D₂ | Human | [2] |

| Rat CYP24A1 | 1,25(OH)₂D₃ | 0.34-15 mmol/mol phospholipid | 34 min⁻¹ (for 1,24,25(OH)₃D₃) | N/A | Rat | [3] |

Note: N/A indicates that specific values were not available in the cited literature. The Km values for rat CYP24A1 are expressed as the concentration in the membrane phase.

Experimental Protocols

The following section outlines a synthesized methodology for an in vitro assay to determine the synthesis of 24,25-dihydroxyvitamin D2 from 25-hydroxyvitamin D2 using recombinant human CYP24A1. This protocol is a composite of methodologies described in the scientific literature.

Expression and Purification of Recombinant Human CYP24A1

-

Vector and Host: The cDNA for human CYP24A1 is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Culture and Induction: A starter culture is grown overnight and then used to inoculate a larger volume of Luria-Bertani (LB) medium. The culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 4-6 hours at a lower temperature (e.g., 28°C) to enhance protein folding and solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 300 mM NaCl, 1 mM EDTA, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Purification: The lysate is clarified by centrifugation. If the recombinant CYP24A1 is expressed with an affinity tag (e.g., His-tag), it is purified using affinity chromatography (e.g., Ni-NTA resin). The column is washed with a buffer containing a low concentration of imidazole, and the protein is eluted with a high concentration of imidazole. The purity of the enzyme is assessed by SDS-PAGE.

Reconstitution of CYP24A1 into Phospholipid Vesicles

-

Liposome Preparation: A mixture of phospholipids (e.g., a 3:1 ratio of phosphatidylcholine to phosphatidylethanolamine) in chloroform is dried under a stream of nitrogen to form a thin film. The lipid film is hydrated with a reconstitution buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl) to form multilamellar vesicles. Unilamellar vesicles are then prepared by sonication or extrusion through a polycarbonate membrane.

-

Reconstitution: The purified recombinant CYP24A1, solubilized in a detergent (e.g., n-octyl-β-D-glucopyranoside), is mixed with the prepared liposomes. The detergent is slowly removed by dialysis or with the use of Bio-Beads to allow the enzyme to incorporate into the lipid bilayer, forming proteoliposomes.

In Vitro 24-Hydroxylase Assay

-

Reaction Mixture: The standard reaction mixture contains the reconstituted CYP24A1 proteoliposomes, the substrate 25-hydroxyvitamin D2 (dissolved in a suitable solvent like ethanol and diluted), an electron transfer system (adrenodoxin and adrenodoxin reductase), and an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Conditions: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is stopped by the addition of a solvent like acetonitrile or methanol.

-

Sample Preparation for Analysis: The reaction mixture is centrifuged to pellet the protein and lipids. The supernatant, containing the vitamin D metabolites, is collected. An internal standard (e.g., deuterated 24,25(OH)₂D₂) is added for quantification. The metabolites are then extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a nonpolar solvent like hexane.

Analysis of 24,25-Dihydroxyvitamin D2 by HPLC or LC-MS/MS

-

Chromatographic Separation: The extracted and dried sample is reconstituted in the mobile phase and injected into an HPLC or LC-MS/MS system. A C18 reverse-phase column is typically used for separation.

-

HPLC with UV Detection: Isocratic or gradient elution with a mobile phase such as methanol/water or acetonitrile/water is used to separate the different vitamin D metabolites. The eluate is monitored by a UV detector at a wavelength of approximately 265 nm. The retention time of the product is compared to that of a synthetic 24,25(OH)₂D₂ standard for identification. Quantification is performed by comparing the peak area of the product to a standard curve.

-

LC-MS/MS Analysis: For higher sensitivity and specificity, LC-MS/MS is the preferred method. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific parent and daughter ion transitions for 24,25(OH)₂D₂ and the internal standard. This allows for accurate quantification even at low concentrations.

Experimental Workflow Diagram

Caption: Experimental workflow for in vitro synthesis of 24,25(OH)₂D₂.

Conclusion

The synthesis of 24,25-dihydroxyvitamin D2 via the action of CYP24A1 on 25-hydroxyvitamin D2 is a critical step in the metabolic cascade of vitamin D2. Understanding this pathway, its kinetics, and the methodologies to study it are essential for researchers in the fields of endocrinology, drug metabolism, and therapeutic development. The information and protocols provided in this guide offer a comprehensive resource for investigating the role of 24,25(OH)₂D₂ and the broader implications of vitamin D2 metabolism in health and disease.

References

The Role of 24,25-Dihydroxyvitamin D2 in Calcium Homeostasis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D plays a pivotal role in calcium and phosphate homeostasis, essential for maintaining skeletal health and various physiological functions. While 1α,25-dihydroxyvitamin D is the most biologically active metabolite, the function of other dihydroxylated forms, particularly 24,25-dihydroxyvitamin D, has been a subject of ongoing research. This technical guide provides a comprehensive overview of the current understanding of the role of 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) in calcium homeostasis. It delves into its metabolism, its effects on key target organs such as the intestine and bone, and its interaction with other regulatory hormones. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the available quantitative data, experimental methodologies, and signaling pathways.

Vitamin D Metabolism and the Place of 24,25-Dihydroxyvitamin D2

Vitamin D, obtained from dietary sources (as ergocalciferol or D₂) or synthesized in the skin (as cholecalciferol or D₃), is biologically inert and requires two hydroxylation steps for activation. The first hydroxylation occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form and a key indicator of vitamin D status. The second hydroxylation takes place primarily in the kidneys. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D).

Alternatively, 25(OH)D can be hydroxylated by the enzyme 24-hydroxylase (CYP24A1) to form 24,25-dihydroxyvitamin D (24,25(OH)₂D). This step has traditionally been viewed as the first step in the catabolic pathway leading to the inactivation and excretion of vitamin D metabolites. However, emerging evidence suggests that 24,25(OH)₂D may possess biological functions of its own.

Vitamin D2 Metabolism Pathway. This diagram illustrates the key hydroxylation steps of vitamin D2 in the liver and kidneys, leading to the formation of its major metabolites, including 24,25-dihydroxyvitamin D2.

Quantitative Data on the Biological Effects of 24,25-Dihydroxyvitamin D Metabolites

The biological activity of 24,25(OH)₂D₂ is generally considered to be less potent than that of 1,25(OH)₂D₂. However, it does exhibit measurable effects on various aspects of calcium homeostasis. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: Comparative Bone Resorbing Activity of Vitamin D₂ Metabolites

| Compound | Concentration (M) | Relative Bone Resorption Activity (Compared to 1,25(OH)₂D₃) | Citation |

| 24-epi-1,25(OH)₂D₂ | 10⁻¹¹ - 10⁻⁸ | Weaker | [1] |

| 1,24S,25(OH)₃D₂ | 10⁻¹¹ - 10⁻⁹ | Similar to 24-epi-1,25(OH)₂D₂ | [1] |

Table 2: Comparative Effects of 1α,24(OH)₂D₂ and Calcitriol on Calcium Homeostasis in Rats

| Parameter | 1α,24(OH)₂D₂ | Calcitriol (1,25(OH)₂D₃) | Citation |

| Systemic Exposure | ~1/5th of Calcitriol | - | [2] |

| Oral Bioavailability | Similar to Calcitriol | - | [2] |

| Circulating Half-life | Similar to Calcitriol | - | [2] |

| Dose for similar serum Ca²⁺ increase (in vitamin D-deficient rats) | 30 times greater than Calcitriol | - | [2] |

| Increase in serum and urine Ca²⁺ (in normal rats) | Much lesser than Calcitriol | - | [2] |

Table 3: Relative Binding Affinity of Vitamin D₂ Metabolites to the Vitamin D Receptor (VDR)

| Compound | Relative Binding Affinity (Compared to 1,25(OH)₂D₃) | Citation |

| 24,25-(OH)₂D₂ | 1.7 times less potent than 24(R),25-(OH)₂D₃ | [3] |

| 1,25-(OH)₂D₂ | 1.3 times less potent | [3] |

| 24-epi-1,25(OH)₂D₂ | One-third as active | [4] |

Table 4: Effect of 24,25(OH)₂D₃ on Parathyroid Hormone (PTH) Release from Human Parathyroid Cells in Vitro

| Compound | Concentration | Effect on PTH Release | Citation |

| 24,25-(OH)₂D₃ | 1.0 ng/ml | No significant effect | [5] |

| 24,25-(OH)₂D₃ | 10 ng/ml | No significant effect | [5] |

Role in Intestinal Calcium Absorption

The primary mechanism by which vitamin D regulates calcium homeostasis is by modulating intestinal calcium absorption. The active form, 1,25(OH)₂D, upregulates the expression of genes involved in the transcellular transport of calcium, including the transient receptor potential vanilloid member 6 (TRPV6) calcium channel and the calcium-binding protein calbindin-D9k.

The direct role of 24,25(OH)₂D₂ in regulating these transport proteins is less clear. Studies on its D3 counterpart, 24,25(OH)₂D₃, suggest it is significantly less potent than 1,25(OH)₂D₃ in stimulating intestinal calcium transport[4]. This reduced activity is likely due to its lower binding affinity for the Vitamin D Receptor (VDR)[3][4]. However, some studies suggest that 24,25(OH)₂D₃ may have non-genomic actions that could influence calcium transport[6].

Vitamin D Signaling in Intestinal Calcium Absorption. This diagram illustrates the genomic pathway of vitamin D in an enterocyte, highlighting the high affinity of 1,25(OH)₂D and the lower affinity of 24,25(OH)₂D₂ for the VDR, and the subsequent regulation of calcium transport proteins.

Role in Bone Metabolism

Vitamin D metabolites have complex effects on bone, influencing both bone formation by osteoblasts and bone resorption by osteoclasts. 1,25(OH)₂D can promote the differentiation of osteoblasts and the mineralization of bone matrix. It also indirectly stimulates bone resorption by inducing the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) in osteoblasts, which in turn activates osteoclasts.

Studies on 24,25(OH)₂D metabolites suggest they may also play a role in bone health. Some in vitro studies have shown that 24,25(OH)₂D₃ can enhance human osteoblast differentiation and mineralization, with its effects being mediated through the VDR[7][8]. In contrast, other studies suggest that 24-epi-1,25(OH)₂D₂ is a weaker inducer of bone resorption compared to 1,25(OH)₂D₃[1]. The precise and quantitative effects of 24,25(OH)₂D₂ on osteoblast and osteoclast activity require further investigation.

Interaction with Parathyroid Hormone (PTH)

Parathyroid hormone (PTH) is a key regulator of calcium homeostasis. It stimulates the renal production of 1,25(OH)₂D and also promotes calcium release from bone and reabsorption in the kidneys. In turn, 1,25(OH)₂D exerts negative feedback on PTH secretion.

The effect of 24,25(OH)₂D₂ on PTH secretion is not well established. In vitro studies using human parathyroid cells have shown that 24,25(OH)₂D₃, even at relatively high concentrations, does not have a direct short-term regulatory effect on PTH release[5]. This suggests that any influence of 24,25(OH)₂D₂ on PTH is likely indirect or requires longer-term exposure.

Experimental Protocols

Measurement of 24,25-Dihydroxyvitamin D₂ in Serum by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of vitamin D metabolites.

1. Sample Preparation (Supported Liquid Extraction - SLE):

-

To 220 µL of serum, add 20 µL of an internal standard solution containing deuterated vitamin D metabolites.

-

Precipitate proteins by adding 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water, followed by vortexing and centrifugation.

-

Transfer the supernatant to an SLE plate.

-

Elute the vitamin D metabolites from the SLE plate using two 800 µL volumes of a methyl tert-butyl ether/ethyl acetate (90/10%) mixture.

-

Evaporate the elution solvent under nitrogen at 50 °C.

-

Reconstitute the dried extract in 125 µL of a water/methanol (50/50%) solution for LC-MS/MS analysis[1].

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 or equivalent column for chromatographic separation. A gradient elution with a mobile phase consisting of ammonium formate in water and methanol is typically employed to separate the various vitamin D metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for 24,25(OH)₂D₂ and its internal standard[1].

LC-MS/MS Workflow for Vitamin D Metabolite Analysis. This flowchart outlines the key steps involved in the extraction and quantification of vitamin D metabolites from serum samples.

In Vitro Bone Resorption (Pit) Assay

This assay measures the resorptive activity of osteoclasts cultured on a bone-like substrate.

1. Cell Culture:

-

Culture osteoclast precursor cells (e.g., RAW 264.7 cells or bone marrow macrophages) on calcium phosphate-coated plates or dentine slices.

-

Induce osteoclast differentiation by adding RANKL and M-CSF to the culture medium.

-

Treat the differentiated osteoclasts with varying concentrations of 24,25(OH)₂D₂ and appropriate controls (e.g., vehicle, 1,25(OH)₂D₂).

2. Quantification of Resorption:

-

After a defined incubation period (typically 5-6 days), remove the cells from the substrate.

-

Stain the resorption pits using a suitable dye (e.g., toluidine blue for dentine slices or visualize the cleared areas on calcium phosphate-coated plates).

-

Quantify the resorbed area using image analysis software.

Conclusion

The role of 24,25-dihydroxyvitamin D₂ in calcium homeostasis is complex and not yet fully elucidated. While traditionally considered an inactive catabolite, evidence suggests it possesses some biological activity, albeit with a lower potency than 1,25(OH)₂D₂. Its effects on intestinal calcium absorption, bone metabolism, and PTH secretion appear to be modest and may be mediated through both VDR-dependent and potentially VDR-independent pathways.

For researchers and drug development professionals, a deeper understanding of the specific actions of 24,25(OH)₂D₂ is crucial. Further studies are needed to establish clear dose-response relationships for its effects on calcium transport and bone cell function. Elucidating its specific signaling pathways, both genomic and non-genomic, will be key to determining its physiological relevance and potential as a therapeutic target. The experimental protocols outlined in this guide provide a framework for conducting such investigations and advancing our knowledge of this intriguing vitamin D metabolite.

References

- 1. mdpi.com [mdpi.com]

- 2. 25-Hydroxyvitamin D(3) suppresses PTH synthesis and secretion by bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of MAPK signaling on 1,25-dihydroxyvitamin D-mediated CYP24 gene expression in the enterocyte-like cell line, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that both 1alpha,25-dihydroxyvitamin D3 and 24-hydroxylated D3 enhance human osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-dihydroxyvitamin D2 (also known as 24,25-dihydroxyergocalciferol) is a significant metabolite of vitamin D2 (ergocalciferol). While often considered a product of the vitamin D catabolic pathway, its discovery and study have provided valuable insights into the complex metabolism of vitamin D. This technical guide provides an in-depth overview of the discovery, isolation, and characteristics of 24,25-dihydroxyvitamin D2, with a focus on the experimental methodologies and quantitative data relevant to researchers in the field.

Discovery and Biological Significance

The existence of 24,25-dihydroxyvitamin D metabolites was first established with the identification of the vitamin D3 analogue, 24,25-dihydroxycholecalciferol, in 1972 by the laboratory of Hector DeLuca and Michael F. Holick.[1] Subsequent research identified 24,25-dihydroxyvitamin D2 as a metabolite of vitamin D2.

The formation of 24,25-dihydroxyvitamin D2 is a key step in the catabolism of vitamin D2.[2][3] This process is primarily mediated by the enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene.[2][4][5] This enzyme hydroxylates 25-hydroxyvitamin D2 at the 24-position, leading to the formation of 24,25-dihydroxyvitamin D2. This metabolite is generally considered to be biologically inactive and is a step towards the excretion of vitamin D metabolites from the body.[1][2]

The regulation of CYP24A1 is tightly controlled. Its expression is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, creating a feedback loop to prevent vitamin D toxicity.[4] In the kidney, parathyroid hormone (PTH) downregulates CYP24A1, while fibroblast growth factor 23 (FGF-23) stimulates its expression.[3][5]

While primarily viewed as a catabolite, the ratio of 24,25-dihydroxyvitamin D to 25-hydroxyvitamin D can serve as a biomarker for vitamin D catabolic status and may be useful in identifying individuals with mutations in the CYP24A1 gene.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of 24,25-dihydroxyvitamin D2 is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C28H44O3 | [8][9] |

| Molecular Weight | 428.65 g/mol | [8][9][10] |

| IUPAC Name | (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol | [8] |

| CAS Number | 71183-99-8 | [8] |

Experimental Protocols

Isolation of 24,25-Dihydroxyvitamin D2 from Biological Samples

The isolation of 24,25-dihydroxyvitamin D2 from biological matrices such as plasma or serum typically involves liquid-liquid extraction followed by chromatographic purification. Modern methods often utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.

Protocol: Extraction and Purification for LC-MS/MS Analysis

This protocol is a composite based on modern analytical methods for vitamin D metabolites.[11][12]

-

Sample Preparation:

-

To 100 µL of serum or plasma, add appropriate deuterated internal standards for 25-hydroxyvitamin D2 and 24,25-dihydroxyvitamin D2.

-

Add 200 µL of water and 100 µL of 0.1 M HCl.

-

Precipitate proteins by adding 150 µL of 0.2 M zinc sulfate followed by 450 µL of methanol, with vortexing after each addition.

-

Centrifuge the mixture at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Liquid-Liquid Extraction:

-

Perform organic extraction by adding 700 µL of hexane and 700 µL of methyl-tert-butyl ether (MTBE), with vortex mixing after the addition of each solvent.

-

Transfer the upper organic phase to a new tube and dry under a stream of nitrogen at 37 °C.

-

-

Derivatization (for enhanced MS detection):

-

Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.

-

Incubate at room temperature for 30 minutes in the dark.

-

Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.

-

Add 40 µL of ethanol, dry the derivatized extract, and reconstitute in 60 µL of 60:40 (v/v) methanol/water.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic separation is typically achieved using a C18 or phenyl-hexyl reversed-phase column.

-

Mass spectrometric detection is performed in positive ion mode using multiple reaction monitoring (MRM).

-

Table of LC-MS/MS Parameters (Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 24,25-dihydroxyvitamin D2 (DMEQ-TAD adduct) | 774.6 | 468.3 |

| 25-hydroxyvitamin D2 (DMEQ-TAD adduct) | 758.6 | 468.3 |

Note: The exact m/z values may vary slightly depending on the specific derivatizing agent and mass spectrometer used.

Chemical Synthesis of 24,25-Dihydroxyvitamin D2

Detailed, high-yield chemical synthesis protocols for 24,25-dihydroxyvitamin D2 are not as commonly reported as for its D3 analogue. However, synthetic strategies for related vitamin D2 analogues have been described and can be adapted. One approach involves the stereoselective introduction of the hydroxyl groups onto the side chain of a vitamin D2 precursor.

A detailed, step-by-step synthetic protocol with yields is not available in the provided search results. The synthesis of vitamin D analogues is a complex multi-step process often detailed in specialized organic chemistry literature.

Quantitative Data

The following tables summarize key quantitative data related to the analysis of 24,25-dihydroxyvitamin D2.

Table: Analytical Method Performance (LC-MS/MS)

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 0.25–0.45 nmol/L | [13] |

| Inter- and Intra-assay Coefficient of Variation | 4%–7% | [13] |

| Bias (compared to quality assurance schemes) | -2% to -5% | [13] |

Table: Spectroscopic Data

| Technique | Data | Reference |

| 1H NMR (in CDCl3) | A quantitative NMR (qNMR) study has been performed on 24(R),25-dihydroxyvitamin D2. Specific proton resonances, such as the one at δ = 6.24 ppm (H-6), can be used for quantification. Detailed assignments require specialized 2D NMR experiments. | [14] |

| Mass Spectrometry | The mass spectrum of the DMEQ-TAD adduct of 24,25-dihydroxyvitamin D3 shows a molecular ion [M+H]+ at m/z 762.6 and a major fragment at m/z 468. Similar fragmentation patterns are expected for the D2 analogue, with the molecular ion of the DMEQ-TAD adduct of 24,25-dihydroxyvitamin D2 appearing at m/z 774.6. | [13] |

Signaling Pathways and Experimental Workflows

24,25-dihydroxyvitamin D2 is primarily involved in the catabolic pathway of vitamin D2. The following diagrams illustrate this pathway and a general workflow for its isolation and analysis.

Vitamin D2 Metabolism and Catabolism

Caption: Metabolic pathway of Vitamin D2 leading to the formation and subsequent catabolism of 24,25-dihydroxyvitamin D2.

General Workflow for Isolation and Analysis

Caption: A generalized experimental workflow for the isolation and quantification of 24,25-dihydroxyvitamin D2 from biological samples.

Conclusion

The discovery and isolation of 24,25-dihydroxyvitamin D2 have been crucial in elucidating the intricate pathways of vitamin D metabolism. While primarily recognized as a catabolic product, its measurement provides valuable information for researchers and clinicians. The methodologies for its isolation and quantification have evolved significantly, with LC-MS/MS now offering high sensitivity and specificity. Further research may yet uncover more subtle biological roles for this and other "minor" vitamin D metabolites, making continued refinement of analytical techniques and synthetic procedures an important endeavor.

References

- 1. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Effects of Vitamin D2 Supplementation on Vitamin D3 Metabolism in Health and CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. 24,25-Dihydroxyvitamin D2 | C28H44O3 | CID 6438393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 24,25-Dihydroxyvitamin D2 (unlabeled) - Cambridge Isotope Laboratories, ULM-9109-C [isotope.com]

- 11. Measurement of 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D2 and 25,26-dihydroxyvitamin D2 in a single plasma sample by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Relevance of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant, yet often overlooked, metabolite of vitamin D₂. Traditionally considered an inactive catabolite destined for excretion, emerging evidence suggests a more nuanced physiological role, particularly in bone and cartilage homeostasis. This technical guide provides a comprehensive overview of the current understanding of 24,25(OH)₂D₂, focusing on its biosynthesis, metabolism, and physiological functions. It is designed to be a resource for researchers and professionals in drug development, offering quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways to facilitate further investigation into its therapeutic potential.

Biosynthesis and Metabolism

24,25(OH)₂D₂ is a product of the vitamin D metabolic pathway. Following the ingestion of vitamin D₂ (ergocalciferol), it undergoes hydroxylation in the liver to form 25-hydroxyvitamin D₂ (25(OH)D₂), the primary circulating form of vitamin D₂. The subsequent metabolic fate of 25(OH)D₂ is a critical regulatory step. The enzyme 25-hydroxyvitamin D-24-hydroxylase, encoded by the CYP24A1 gene, catalyzes the introduction of a hydroxyl group at the carbon-24 position of 25(OH)D₂, yielding 24,25(OH)₂D₂. This process is a key catabolic pathway that prevents the excessive accumulation of active vitamin D metabolites. The expression of CYP24A1 is tightly regulated, being induced by the active form of vitamin D, 1,25-dihydroxyvitamin D, and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH).

Below is a diagram illustrating the metabolic pathway of Vitamin D₂.

Quantitative Data

Circulating Concentrations

The serum concentration of 24,25(OH)₂D is a reflection of vitamin D status and the activity of the CYP24A1 enzyme. In healthy individuals, its levels are positively correlated with 25(OH)D concentrations. However, in certain disease states, this relationship can be altered.

| Population | Condition | 25(OH)D₂/D₃ Concentration | 24,25(OH)₂D₂/D₃ Concentration | Reference |

| Healthy Adults | - | >50 nmol/L | >4.2 nmol/L | [1][2] |

| Chronic Kidney Disease | Stage 2 (eGFR 60-89) | Variable | Mean: ~3.6 ng/mL | [3] |

| Stage 3 (eGFR 30-59) | Variable | Mean: 2.6-3.2 ng/mL | [3] | |

| Stage 4 (eGFR 15-29) | Variable | Mean: ~2.6 ng/mL | [3] | |

| Stage 5 (eGFR <15) | Variable | Mean: ~1.7 ng/mL | [3] | |

| Osteogenesis Imperfecta | Type I & IV | Variable | Lower than Type III | [4][5] |

| Type III (Severe) | Variable | Significantly higher than Type I & IV | [4][5][6] |

eGFR: estimated Glomerular Filtration Rate in ml/min/1.73m²

Protein Binding Affinities

The biological activity of vitamin D metabolites is influenced by their binding to the vitamin D receptor (VDR) and the vitamin D-binding protein (DBP).

| Metabolite | Protein | Binding Affinity (Relative Potency or IC₅₀) | Reference |

| 24,25(OH)₂D₂ | DBP | 1.7 times less potent than 24,25(OH)₂D₃ | [7] |

| 1,25(OH)₂D₂ | VDR | Equal affinity to 1,25(OH)₂D₃ | [8] |

| 24-epi-1,25(OH)₂D₂ | VDR | 3 times less active in binding than 1,25(OH)₂D₃ | [9] |

Physiological Functions

While initially considered an inactive byproduct, studies now suggest that 24,25(OH)₂D may have specific biological roles, particularly in the regulation of bone and cartilage health.

Role in Cartilage Homeostasis

Evidence points towards a role for 24,25(OH)₂D₃ in chondrocyte function. It has been shown to promote the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)₂D₃, which is characteristic of growth zone chondrocytes.[10] In vitro studies have demonstrated that 24R,25(OH)₂D₃ can exert a dose-dependent protective effect on articular cartilage by reducing the inflammatory and catabolic effects of IL-1β.[11]

Role in Bone Metabolism

The effects of 24,25(OH)₂D on bone are more complex and appear to be context-dependent. Some studies suggest it may have a beneficial effect on bone mass by increasing bone volume and mineral content without causing hypercalcemia, particularly in animal models of hypophosphatemic rickets.[12] Conversely, other in vitro studies indicate that certain metabolites of vitamin D2 can have bone-resorbing activities, although 24-epi-1,25(OH)₂D₂ was found to be weaker than 1,25(OH)₂D₃ in this regard.[13] Furthermore, 24,25(OH)₂D₃ has been shown to inhibit the formation and function of osteoclasts in vitro, suggesting a potential anti-resorptive role.[14]

Signaling Pathways

The signaling mechanism of 24,25(OH)₂D in chondrocytes is thought to be non-genomic and mediated through a putative membrane receptor, distinct from the classical nuclear VDR. This pathway involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) cascade. Specifically, in resting zone chondrocytes, 24R,25(OH)₂D₃ is proposed to activate Phospholipase D (PLD), leading to the production of diacylglycerol (DAG) and subsequent activation of PKC. This, in turn, activates the ERK1/2 MAPK pathway, influencing chondrocyte proliferation and differentiation.[15] The specific PKC isoforms implicated include PKC-α and PKC-ζ.[16]

The following diagram illustrates the proposed signaling pathway of 24,25(OH)₂D₃ in resting zone chondrocytes.

Experimental Protocols

Quantification of 24,25(OH)₂D₂ in Serum by LC-MS/MS

This protocol outlines a general procedure for the sensitive and specific measurement of 24,25(OH)₂D₂ in human serum using liquid chromatography-tandem mass spectrometry.

Materials:

-

Internal Standard: Deuterated 24,25(OH)₂D₂ (e.g., d6-24,25(OH)₂D₃)

-

Solvents: Methanol, Hexane, Methyl-tert-butyl ether (MTBE) (LC-MS grade)

-

Reagents: Zinc sulfate, Derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione - PTAD or DMEQ-TAD)

-

LC-MS/MS system with a suitable column (e.g., C18 or Phenyl column)

Procedure:

-

Sample Preparation:

-

To 100 µL of serum, add the deuterated internal standard.

-

Precipitate proteins by adding a solution of zinc sulfate in methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Liquid-Liquid Extraction:

-

Transfer the supernatant to a clean tube.

-

Perform a two-step liquid-liquid extraction using hexane followed by MTBE.

-

Collect the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in the derivatizing agent solution (e.g., PTAD in ethyl acetate).

-

Incubate at room temperature to allow the reaction to complete. Derivatization enhances ionization efficiency and chromatographic separation.

-

-

LC-MS/MS Analysis:

-

Reconstitute the derivatized sample in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a gradient elution with a suitable mobile phase (e.g., methanol/water with a modifier).

-

Detect and quantify the parent and product ions of both native and deuterated 24,25(OH)₂D₂ using multiple reaction monitoring (MRM) in positive ion mode.

-

Workflow Diagram:

In Vitro Chondrocyte Culture and Treatment

This protocol describes a general method for culturing primary chondrocytes and treating them with 24,25(OH)₂D₂ to assess its effects on cell proliferation and function.

Materials:

-

Primary chondrocytes (e.g., from articular cartilage)

-

Chondrocyte growth medium (e.g., DMEM/F12 supplemented with FBS, antibiotics)

-

24,25(OH)₂D₂ stock solution (in ethanol)

-

Reagents for proliferation assay (e.g., BrdU or MTS)

-

Reagents for gene expression analysis (e.g., RNA extraction kit, qPCR reagents)

Procedure:

-

Chondrocyte Isolation and Culture:

-

Isolate chondrocytes from cartilage tissue by enzymatic digestion (e.g., with collagenase).

-

Plate the isolated chondrocytes in culture flasks and expand them in chondrocyte growth medium.

-

-

Seeding for Experiment:

-

Once confluent, trypsinize the chondrocytes and seed them into multi-well plates at a desired density.

-

Allow the cells to adhere and grow for 24-48 hours.

-

-

Treatment with 24,25(OH)₂D₂:

-

Prepare serial dilutions of 24,25(OH)₂D₂ in culture medium from the stock solution.

-

Replace the medium in the wells with the medium containing different concentrations of 24,25(OH)₂D₂ or vehicle control (ethanol).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

-

Endpoint Analysis:

-

Proliferation Assay: At the end of the treatment period, assess cell proliferation using a colorimetric assay (e.g., MTS) or by measuring DNA synthesis (e.g., BrdU incorporation).

-

Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by quantitative PCR (qPCR) to analyze the expression of genes of interest (e.g., markers of chondrocyte hypertrophy, extracellular matrix components).

-

Conclusion and Future Directions

The physiological relevance of 24,25(OH)₂D₂ is an evolving area of research. While its role as a catabolite of vitamin D₂ is well-established, its potential direct biological effects, particularly on cartilage and bone, warrant further investigation. The quantitative data and experimental protocols provided in this guide are intended to serve as a valuable resource for scientists and drug development professionals seeking to explore the therapeutic potential of this vitamin D metabolite. Future research should focus on elucidating the precise molecular mechanisms of its action, identifying its putative membrane receptor in chondrocytes, and conducting well-controlled clinical trials to evaluate its efficacy in the context of musculoskeletal diseases. A deeper understanding of the physiological roles of 24,25(OH)₂D₂ may open new avenues for the development of novel therapies for conditions such as osteoarthritis and certain bone disorders.

References

- 1. Reference intervals for serum 24,25-dihydroxyvitamin D and the ratio with 25-hydroxyvitamin D established using a newly developed LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 3. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serum 24,25-dihydroxyvitamin D concentrations in osteogenesis imperfecta: relationship to bone parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. iris.univr.it [iris.univr.it]

- 7. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Bone-forming ability of 24R,25-dihydroxyvitamin D3 in the hypophosphatemic mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bone-resorbing activities of 24-epi-1 alpha-hydroxyvitamin D2 and 24-epi-1 alpha,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 24,25-dihydroxyvitamin D3 in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PKC-δ Promotes IL-1β-Induced Apoptosis of Rat Chondrocytes and Via Activating JNK and P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathway of 24,25-dihydroxyvitamin D2 in Humans

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vitamin D, essential for calcium homeostasis and bone metabolism, exists in two primary forms: D3 (cholecalciferol) and D2 (ergocalciferol). While both are metabolized to their active forms, distinct pathways and metabolites exist. This document provides a comprehensive technical overview of the metabolic pathway leading to and involving 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂), a significant metabolite of vitamin D2. We will delve into the enzymatic processes, regulatory mechanisms, quantitative analysis, and the experimental protocols crucial for its study. The primary enzyme governing this pathway, CYP24A1, is a key regulator of vitamin D catabolism and a focal point of this guide. Understanding this pathway is critical for assessing vitamin D status, developing therapeutic analogs, and diagnosing disorders related to vitamin D metabolism.

The Vitamin D2 Metabolic Cascade

Vitamin D2, derived from plant sterols and dietary supplements, is biologically inert and requires sequential hydroxylation to become active. The metabolic journey involves both activation and catabolism, tightly regulated to maintain mineral homeostasis.

2.1 Initial Activation Steps

-

25-Hydroxylation: Vitamin D2 is first transported to the liver where it undergoes hydroxylation at the 25th carbon position by the enzyme CYP2R1 (and potentially other 25-hydroxylases) to form 25-hydroxyvitamin D2 (25(OH)D₂). This is the major circulating form of vitamin D2 and is commonly used to assess a patient's vitamin D status.[1][2]

-

1α-Hydroxylation: In the kidneys, 25(OH)D₂ is further hydroxylated by the enzyme 1α-hydroxylase (CYP27B1) to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂).[1] This active form binds to the Vitamin D Receptor (VDR) to exert its genomic effects on calcium and phosphate metabolism.[1]

2.2 The 24-Hydroxylation Catabolic Pathway

To prevent vitamin D toxicity and fine-tune physiological responses, both 25(OH)D₂ and the active 1,25(OH)₂D₂ are catabolized. This process is primarily initiated by the mitochondrial enzyme 24-hydroxylase, encoded by the CYP24A1 gene.[1][2][3][4][5]

-

Formation of 24,25-dihydroxyvitamin D2: The substrate 25(OH)D₂ is hydroxylated by CYP24A1 at the 24-position to yield 24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) .[2][6][7]

-

Formation of 1,24,25-trihydroxyvitamin D2: The active hormone 1,25(OH)₂D₂ is also a substrate for CYP24A1, which converts it to 1,24,25-trihydroxyvitamin D2 (1,24,25(OH)₃D₂).[7][8]

This 24-hydroxylation step is the rate-limiting step in the catabolism of vitamin D metabolites, ultimately leading to the production of inactive calcitroic acid which is then excreted.[1][2][4] A distinct pathway for vitamin D2 metabolism, involving the initial formation of 24-hydroxyvitamin D2 (24OHD2) and its subsequent conversion to 1,24-dihydroxyvitamin D2 [1,24-(OH)2D2], has also been identified in humans.[9][10] This suggests that vitamin D2 can give rise to two biologically active products: 1,25-(OH)2D2 and 1,24-(OH)2D2.[9][10]

The Gatekeeper Enzyme: CYP24A1 Regulation

CYP24A1 is the central enzyme in vitamin D catabolism and its expression is tightly controlled to maintain appropriate levels of the active hormone 1,25(OH)₂D.

-

Induction by 1,25(OH)₂D: The primary regulator of CYP24A1 is its own substrate, 1,25(OH)₂D (both D2 and D3 forms).[1][3] When levels of active vitamin D are high, it binds to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter region of the CYP24A1 gene, strongly inducing its transcription.[1][11] This creates a negative feedback loop, where high levels of active vitamin D promote its own breakdown.[4]

-

Regulation by PTH and FGF23: Parathyroid hormone (PTH) and Fibroblast Growth Factor 23 (FGF23) also modulate CYP24A1 expression, often reciprocally to their effects on CYP27B1.[1][3]

Quantitative Analysis of Vitamin D2 Metabolites

The quantification of vitamin D metabolites is essential for clinical diagnosis and research. The ratio of 25(OH)D to its catabolite 24,25(OH)₂D (the Vitamin D Metabolite Ratio or VMR) is emerging as a valuable marker of CYP24A1 activity and overall vitamin D status.[12]

| Parameter | Value / Range | Context | Reference |

| Serum 1,24-(OH)₂D₂ Concentration | ~100 pmol/L | In chronically treated patients, can equal 1,25-(OH)₂D₂ levels. | [9][10] |

| 25(OH)D to 24,25(OH)₂D Ratio | < 25 | Interpreted as normal CYP24A1 activity. | [13][14] |

| 25(OH)D to 24,25(OH)₂D Ratio | 25 - 80 | May indicate low vitamin D or heterozygous CYP24A1 variants. | [13] |

| 25(OH)D to 24,25(OH)₂D Ratio | 80 - 100 | Greatly elevated in patients with idiopathic infantile hypercalcemia. | [14] |

| Serum 24,25(OH)₂D in CKD | 1.7 - 3.6 ng/mL | Concentration decreases significantly with declining eGFR. | [15] |

| 25(OH)D Level for 24,25(OH)₂D₃ Production | > 25 nmol/L | Marked lack of production below this threshold. | [14] |

Experimental Protocols for Metabolite Measurement

Accurate measurement of vitamin D metabolites, which exist in complex biological matrices at low concentrations, requires sophisticated analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard method.[16][17]

5.1 Key Methodological Steps

-

Sample Preparation: The initial and most critical step is to release the metabolites from the Vitamin D Binding Protein (VDBP) and remove interfering substances like phospholipids.

-

Protein Precipitation: Acetonitrile, often with an acid like formic acid, is commonly used to denature proteins and release bound metabolites.

-

Liquid-Liquid Extraction (LLE): A non-polar solvent (e.g., hexane, ethyl acetate) is used to extract the fat-soluble vitamin D metabolites from the aqueous sample.[17][18]

-

Solid-Phase Extraction (SPE): This is a frequently used technique that separates metabolites from the sample matrix based on their physical and chemical properties.[17]

-

HybridSPE-Phospholipid: A specialized technique that combines protein precipitation with the selective removal of phospholipids using zirconia-coated particles.

-

-

Derivatization (Optional but Recommended for High Sensitivity): To enhance ionization efficiency and sensitivity, especially for dihydroxy-metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or DMEQ-TAD is employed.[14][19][20] This step is crucial for accurately measuring low-concentration metabolites like 24,25(OH)₂D.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC), or other advanced chromatographic techniques are used to separate the different vitamin D metabolites from each other and from remaining matrix components before they enter the mass spectrometer.[16][19][21] This is critical to distinguish between isobaric compounds (e.g., 25(OH)D₃ and its 3-epi analog).

-

Mass Spectrometry Detection:

-

Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for vitamin D metabolites as it can reduce matrix effects and improve sensitivity.[17][21]

-

Analysis: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode. This provides high specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each metabolite.[20][22]

-

Biological Role and Clinical Implications of 24,25(OH)₂D₂

While traditionally viewed as an inactive product of a catabolic pathway, evidence suggests that 24,25(OH)₂D may have biological functions of its own, particularly in skeletal health.[23] Studies indicate that both 1,25(OH)₂D and 24,25(OH)₂D may be required for optimal endochondral bone formation and that a specific receptor for 24,25(OH)₂D may exist in chondrocytes.[1][8] However, its primary clinical utility currently lies in its role as a biomarker.

-

Assessing CYP24A1 Activity: The concentration of 24,25(OH)₂D and, more reliably, the VMR [25(OH)D / 24,25(OH)₂D], serves as a direct indicator of CYP24A1 enzyme activity.[12][13]

-

Diagnosing Genetic Disorders: Mutations in the CYP24A1 gene lead to impaired vitamin D catabolism, resulting in elevated 1,25(OH)₂D levels and hypercalcemia.[5] In these patients, 24,25(OH)₂D levels are very low, leading to a dramatically elevated VMR, which is a key diagnostic marker for idiopathic infantile hypercalcemia.[14][20]

-

Chronic Kidney Disease (CKD): In CKD, the kidney's ability to metabolize vitamin D is impaired. Studies show that serum 24,25(OH)₂D levels are low and decrease as renal function declines, suggesting stagnant vitamin D metabolism involving both reduced production and catabolism.[15][24]

Conclusion

The metabolic pathway involving 24,25-dihydroxyvitamin D2 is a critical component of vitamin D homeostasis in humans. Governed by the tightly regulated enzyme CYP24A1, this pathway ensures the systematic catabolism of active vitamin D metabolites, preventing potential toxicity. While often considered an inactivation pathway, the metabolite 24,25(OH)₂D₂ itself may possess unique biological activities. From a clinical and research perspective, the quantification of 24,25(OH)₂D₂ and its ratio to 25(OH)D₂ provides an invaluable window into CYP24A1 function, aiding in the diagnosis of metabolic disorders and enhancing our understanding of vitamin D's complex physiology. Continued research, utilizing precise analytical methods like LC-MS/MS, is essential to fully elucidate the roles of these metabolites in health and disease.

References

- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. CYP24A1 - Wikipedia [en.wikipedia.org]

- 5. CYP24A1 gene: MedlinePlus Genetics [medlineplus.gov]

- 6. 24, 25-Dihydroxy VD2 | Vitamin | TargetMol [targetmol.com]

- 7. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unique 24-hydroxylated metabolites represent a significant pathway of metabolism of vitamin D2 in humans: 24-hydroxyvitamin D2 and 1,24-dihydroxyvitamin D2 detectable in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. The Vitamin D Metabolite Ratio is Associated with Changes in Bone Density and Fracture Risk in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mayocliniclabs.com [mayocliniclabs.com]

- 14. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

- 17. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 18. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Diagnostic Aspects of Vitamin D: Clinical Utility of Vitamin D Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. US20110183429A1 - Quantitative analysis of vitamin d3, vitamin d2, and metabolites thereof - Google Patents [patents.google.com]

- 23. 24,25-Dihydroxyvitamin D(3) and bone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Serum 24,25-dihydroxyvitamin D3 response to native vitamin D2 and D3 Supplementation in patients with chronic kidney disease on hemodialysis [pubmed.ncbi.nlm.nih.gov]

The Cellular Uptake of 24,25-Dihydroxyvitamin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-dihydroxyvitamin D2 (24,25(OH)₂D₂) is a significant catabolite of vitamin D2, formed from its precursor 25-hydroxyvitamin D2 (25(OH)D₂) through the action of the enzyme CYP24A1. While historically considered an inactive byproduct of vitamin D metabolism destined for excretion, emerging research on its D3 counterpart, 24,25-dihydroxyvitamin D3, suggests potential biological activities, including roles in bone formation and pro-inflammatory signaling. Understanding the cellular uptake of 24,25(OH)₂D₂ is a critical first step in elucidating its physiological functions and potential as a therapeutic target or biomarker. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular uptake of 24,25(OH)₂D₂, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways.

Data Presentation: Quantitative Insights into 24,25-Dihydroxyvitamin D2 Interactions

The following table summarizes the available quantitative data regarding the binding of 24,25-dihydroxyvitamin D2 to plasma proteins, a key determinant of its bioavailability for cellular uptake.

| Parameter | Value | Species/System | Comments |

| Binding Affinity to Vitamin D Binding Protein (DBP) | |||

| Relative Potency vs. 24,25(OH)₂D₃ | 1.7-fold less potent | Rat serum | Based on competitive displacement of [³H]25(OH)D₃.[1] |

| General Affinity Rank for DBP | 24,25(OH)₂D > 25(OH)D > 1,25(OH)₂D > Vitamin D | General | DBP exhibits a high affinity for 24,25-dihydroxylated metabolites.[2] |

| D2 vs. D3 Metabolite Affinity | D3 metabolites bind with greater affinity than D2 metabolites | General | This suggests that 24,25(OH)₂D₂ would have a slightly lower affinity for DBP than 24,25(OH)₂D₃.[2] |

Experimental Protocols

Detailed experimental protocols for specifically studying the cellular uptake of 24,25-dihydroxyvitamin D2 are not extensively published. However, methodologies employed for other vitamin D metabolites can be adapted.

Quantification of 24,25-Dihydroxyvitamin D2 in Biological Samples

A robust method for quantifying 24,25(OH)₂D₂ is essential for uptake studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

-

Sample Preparation (from Serum or Cell Lysate):

-

Protein Precipitation: To a 100 µL sample, add an internal standard (e.g., deuterated 24,25(OH)₂D₂). Precipitate proteins using a solution like zinc sulfate in methanol.

-

Liquid-Liquid Extraction: Extract the vitamin D metabolites from the supernatant using a non-polar solvent such as hexane or methyl tert-butyl ether.

-

Derivatization: To enhance ionization efficiency and chromatographic separation, derivatize the extracted metabolites with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) or 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione (NPTAD).

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Employ a C18 reversed-phase column to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of methanol, water, and a modifier like formic acid or ammonium formate is typically used.

-

Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized 24,25(OH)₂D₂ and its internal standard are monitored for accurate quantification.

-

Cellular Uptake Assay

This protocol is adapted from studies on other vitamin D metabolites and can be applied to investigate the uptake of 24,25(OH)₂D₂ in a cell culture model.

-

Cell Culture:

-

Plate cells of interest (e.g., hepatocytes, chondrocytes, intestinal cells) in a multi-well format and grow to a desired confluency.

-

Prior to the experiment, wash the cells with a serum-free medium to remove any endogenous vitamin D metabolites.

-

-

Uptake Experiment:

-

Prepare a treatment solution containing a known concentration of 24,25(OH)₂D₂ in a serum-free or low-serum medium. To study competitive uptake, other vitamin D metabolites can be added.

-

Incubate the cells with the treatment solution for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

To terminate the uptake, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unbound metabolite.

-

Lyse the cells using a suitable lysis buffer.

-

-

Quantification:

-

Quantify the intracellular concentration of 24,25(OH)₂D₂ in the cell lysates using the LC-MS/MS method described above.

-

Normalize the intracellular concentration to the total protein content of the cell lysate to account for variations in cell number.

-

Competitive Binding Assay for DBP Affinity

This assay determines the relative affinity of 24,25(OH)₂D₂ for Vitamin D Binding Protein (DBP).

-

Reagents:

-

Purified DBP (from rat or human serum).

-

Radiolabeled 25-hydroxyvitamin D3 ([³H]25(OH)D₃).

-

Unlabeled 24,25(OH)₂D₂, 24,25(OH)₂D₃, and other vitamin D metabolites to serve as competitors.

-

-

Procedure:

-

Incubate a fixed amount of DBP and [³H]25(OH)D₃ with increasing concentrations of unlabeled competitor (e.g., 24,25(OH)₂D₂).

-

After reaching equilibrium, separate the DBP-bound [³H]25(OH)D₃ from the free radioligand using a method like dextran-coated charcoal precipitation.

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of bound [³H]25(OH)D₃ against the concentration of the competitor. The concentration of the competitor that displaces 50% of the bound radioligand (IC₅₀) is used to determine the relative binding affinity.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanisms for the cellular uptake of 24,25-dihydroxyvitamin D2.

Caption: A generalized workflow for a cellular uptake assay of 24,25-dihydroxyvitamin D2.

Caption: A potential non-genomic signaling pathway for 24,25-dihydroxyvitamin D2.

Conclusion and Future Directions

The cellular uptake of 24,25-dihydroxyvitamin D2 is a multifaceted process primarily governed by its interaction with Vitamin D Binding Protein and the cellular machinery for internalizing vitamin D metabolites. While the "free hormone hypothesis" suggests that unbound 24,25(OH)₂D₂ can diffuse into cells, the megalin/cubilin-mediated endocytosis of the DBP-bound complex is a crucial pathway in specific tissues like the kidney.

Significant knowledge gaps remain, particularly concerning the specific cellular transporters, intracellular binding partners, and the precise signaling pathways activated by 24,25(OH)₂D₂. Future research should focus on:

-

Direct quantification of 24,25(OH)₂D₂ uptake: Utilizing radiolabeled or stable isotope-labeled 24,25(OH)₂D₂ to perform kinetic studies in various cell types.

-

Identification of specific transporters and receptors: Employing techniques such as affinity chromatography and proteomic analysis to identify proteins that specifically bind and transport 24,25(OH)₂D₂.

-

Elucidation of signaling pathways: Investigating the downstream effects of 24,25(OH)₂D₂ on cellular signaling cascades, including a direct comparison with its D3 analog, to understand its unique biological functions.

A deeper understanding of the cellular uptake and subsequent actions of 24,25-dihydroxyvitamin D2 will be instrumental in defining its role in health and disease, and may unveil new opportunities for therapeutic intervention and biomarker development.

References

Unveiling the Enigmatic Interaction: A Technical Guide to 24,25-Dihydroxyvitamin D2 and its Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals